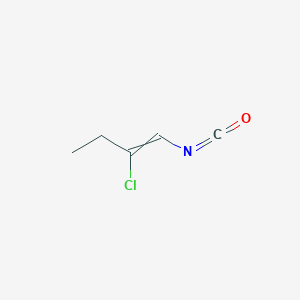
5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a phenyl group, an isopropylamino group, and a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through the hydrogenation of phenylcyclohexanone.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via reductive amination, where the cyclohexanol is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 5-Phenyl-2-(propan-2-ylamino)cyclohexanone.
Reduction: Formation of 5-Phenyl-2-(propan-2-ylamino)cyclohexane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-2-(propan-2-ylamino)cyclohexanone
- 5-Phenyl-2-(propan-2-ylamino)cyclohexane
- 5-Phenyl-2-(propan-2-ylamino)cyclohexanol
Uniqueness
5-Phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88141-56-4 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
5-phenyl-2-(propan-2-ylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16-14-9-8-13(10-15(14)17)12-6-4-3-5-7-12;/h3-7,11,13-17H,8-10H2,1-2H3;1H |
Clé InChI |
RMRNJEYNGZLRME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCC(CC1O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


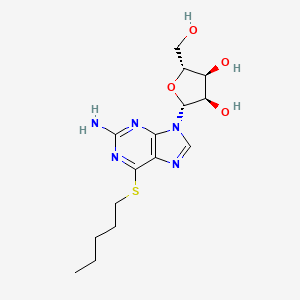
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
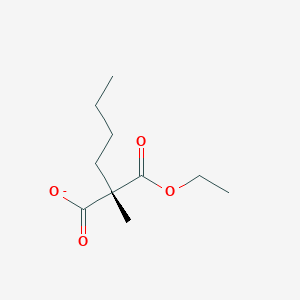
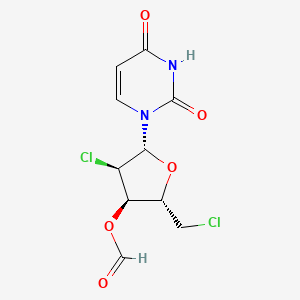
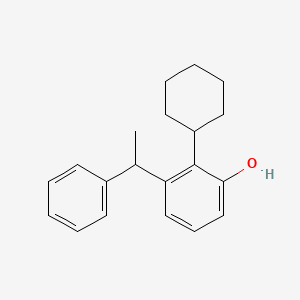
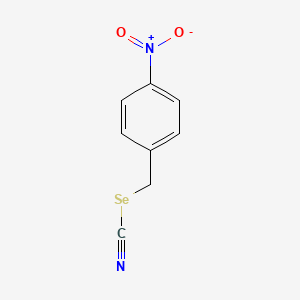

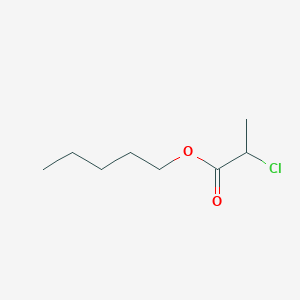

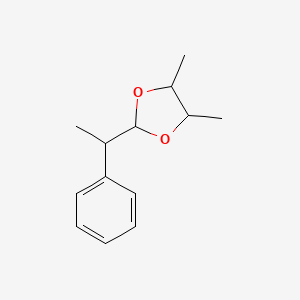

![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
